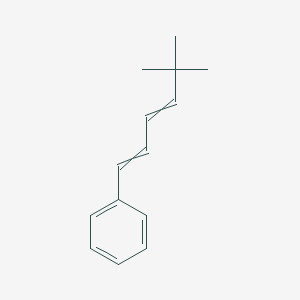

(5,5-Dimethylhexa-1,3-dien-1-YL)benzene

Description

(5,5-Dimethylhexa-1,3-dien-1-yl)benzene is a benzene derivative featuring a conjugated dienyl substituent with two methyl groups at the 5-position of the hexa-1,3-diene chain. This compound is structurally notable for its extended π-system, which confers unique electronic and steric properties. It has been synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in recent studies. For example, the compound (((1Z,3E)-5,5-Dimethylhexa-1,3-dien-1-yl)oxy)methyl)benzene (3Ab) was prepared using 3,3-dimethyl-1-butyne, 9-BBN, and Pd(PPh₃)₄ as a catalyst in a THF/EtOH solvent system, achieving a 61% yield with a Z/E ratio of 87:13 . Characterization via ¹H NMR (δ 5.45–5.10 ppm for olefinic protons), ¹³C NMR (δ 123–130 ppm for sp² carbons), and HRMS (m/z 217.1463 [M+H]⁺) confirmed its stereochemical and structural integrity .

Properties

CAS No. |

114444-87-0 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5,5-dimethylhexa-1,3-dienylbenzene |

InChI |

InChI=1S/C14H18/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |

InChI Key |

BODZIUNRXHFFNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The alkylating agent, such as 5,5-dimethylhexa-1,3-dienyl chloride, reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The catalyst polarizes the C–X bond (X = Cl, Br), facilitating electrophilic attack on the aromatic ring. Key parameters include:

- Temperature : 0–25°C to minimize polyalkylation.

- Solvent : Dichloromethane or nitrobenzene for optimal catalyst activity.

- Stoichiometry : A 1:1.2 molar ratio of benzene to alkylating agent ensures complete conversion.

Yield Optimization

Reported yields range from 65–79% , with side products including ortho- and para-isomers. Purification via fractional distillation or silica gel chromatography is critical.

Organometallic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer superior control over regiochemistry and stereochemistry.

Stille Coupling

The Stille reaction couples a stannane derivative of the dienyl group with an aryl halide. For example:

$$ \text{C}6\text{H}5\text{SnBu}3 + \text{BrC}6\text{H}4\text{–CH}2\text{C}(\text{CH}3)2\text{CH}2\text{CH}2\text{CH}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} $$

Suzuki-Miyaura Coupling

Aryl boronic acids react with dienyl halides under palladium catalysis:

$$ \text{C}6\text{H}5\text{B(OH)}2 + \text{BrCH}2\text{C}(\text{CH}3)2\text{CH}2\text{CH}2\text{CH}2 \xrightarrow{\text{PdCl}2(\text{dppf})} \text{Product} $$

Catalytic Amide Base-Mediated Synthesis

Recent advances utilize in situ-generated amide bases to promote dehydrohalogenation or elimination reactions.

Potassium Hexamethyldisilazide (KHMDS) System

A one-pot synthesis involves treating 5,5-dimethylhexa-1,3-dienol with KHMDS in DMF:

$$ \text{C}6\text{H}5\text{OH} + \text{Base} \rightarrow \text{C}6\text{H}5\text{O}^- \xrightarrow{\text{Alkylating Agent}} \text{Product} $$

- Key Features :

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, FeCl₃ | 65–79 | Cost-effective | Poor stereocontrol |

| Stille Coupling | Pd(PPh₃)₄ | 80–85 | High regioselectivity | Toxicity of tin reagents |

| Suzuki-Miyaura | PdCl₂(dppf) | 70–75 | Air-stable reagents | Moderate yields |

| Amide Base Catalysis | KHMDS, TMAF | 85–91 | Excellent stereocontrol | Sensitive to moisture |

Purification and Characterization

Distillation

- Fractional Distillation : Effective for separating isomers (bp: 180–190°C at 10 mmHg).

- Steam Distillation : Removes high-boiling byproducts.

Chromatography

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 6.65–6.75 (m, 2H, CH=CH), 2.30 (s, 6H, CH₃).

- IR : 1655 cm⁻¹ (C=C stretch), 2956 cm⁻¹ (C–H).

Industrial-Scale Considerations

Large-scale production favors Friedel-Crafts alkylation due to lower catalyst costs. However, catalytic amide base systems are gaining traction for pharmaceutical applications requiring high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethylhexa-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the diene group to a saturated alkyl chain.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst.

Substitution: HNO3 and H2SO4 for nitration, Cl2 or Br2 for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated alkyl derivatives.

Substitution: Nitrobenzene, halobenzene derivatives.

Scientific Research Applications

(5,5-Dimethylhexa-1,3-dien-1-YL)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. The specific pathways and molecular targets depend on the nature of the reactions and the conditions under which they occur .

Comparison with Similar Compounds

The following analysis compares (5,5-dimethylhexa-1,3-dien-1-yl)benzene with structurally or functionally analogous benzene derivatives, emphasizing synthesis, stereoselectivity, and substituent effects.

Structural Analogues with Substituted Dienyl Chains

Key Observations :

- Steric and Electronic Effects : The 5,5-dimethyl substitution in 3Ab reduces steric hindrance compared to bulkier substituents (e.g., silane in 3Ea ), but the electron-donating methyl groups may stabilize the dienyl system, enhancing reactivity in cross-coupling reactions .

- Stereoselectivity : The Z/E ratios of 3Ab (87:13) and 3Da (95:5) suggest that electron-withdrawing groups (e.g., Cl in 3Da ) or bulky substituents (e.g., silane in 3Ea ) improve stereoselectivity by restricting rotational freedom during bond formation .

Benzene Derivatives with Cyclopentadienyl Substituents

The compound 1-methyl-4-(4,5,5-trimethylcyclopenta-1,3-dien-1-yl)benzene (precursor to laurokamurene B) shares a conjugated dienyl system with 3Ab but incorporates a cyclopentadienyl ring. Its synthesis via gold(I)-catalyzed cyclization achieved a single-step yield of 72%, highlighting the efficiency of transition-metal catalysts in constructing strained cyclic systems . In contrast, 3Ab requires multi-step coupling, reflecting the challenges of stabilizing linear dienyl chains without ring strain .

Reactivity of Electron-Donating vs. Electron-Withdrawing Substituents

Studies on dihydroxybenzene derivatives (e.g., 1,4-dihydroxybenzene) reacting with dienyl systems reveal that electron-donating groups (e.g., -OCH₃) enhance reaction rates by stabilizing intermediates, whereas electron-withdrawing groups (e.g., -NO₂) suppress reactivity . For 3Ab, the electron-donating methyl groups likely facilitate nucleophilic attack during synthesis, akin to methoxy-substituted benzene derivatives .

Functional Group Compatibility

Unlike 3,5-dihydroxyethylbenzene (which forms colored complexes with FeCl₃), 3Ab lacks hydroxyl groups, rendering it inert to such diagnostic tests. This property makes it preferable in applications requiring chemical stability, such as polymer precursors or ligands .

Q & A

Q. What are the standard synthetic routes for (5,5-Dimethylhexa-1,3-dien-1-yl)benzene?

The compound is synthesized via a palladium-catalyzed cross-coupling reaction. A representative method involves reacting 3,3-dimethyl-1-butyne with 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) and ethanol, followed by coupling with a benzene derivative using Pd(PPh₃)₄ as a catalyst. This yields the target compound with a Z/E ratio of 87/13 and a 61% isolated yield. Reaction optimization includes controlling temperature (room temperature to reflux) and stoichiometry of reagents .

Q. How is this compound characterized structurally?

Key characterization techniques include:

- NMR Spectroscopy : ¹H NMR reveals olefinic proton resonances at δ 5.2–5.8 ppm (doublets for conjugated dienes) and aromatic protons at δ 6.8–7.4 ppm. ¹³C NMR confirms methyl groups (δ 20–25 ppm) and sp² carbons (δ 120–140 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=C stretching) and ~3000 cm⁻¹ (C-H aromatic stretching) .

- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 158.1305 for C₁₂H₁₄) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin contact and inhalation of aerosols .

- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to limit vapor exposure .

- Spill Management : Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can stereoselectivity (Z/E ratio) be improved during synthesis?

Stereoselectivity is influenced by:

- Catalyst Choice : Pd(PPh₃)₄ enhances Z-selectivity due to ligand steric effects. Alternative catalysts (e.g., Pd(OAc)₂ with bulky ligands) may further modulate selectivity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer stabilization via dipole interactions .

- Temperature Control : Lower temperatures (0–25°C) slow isomerization, preserving the kinetically favored Z-product .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The reaction proceeds via a transmetallation mechanism:

Q. How can researchers address gaps in ecological toxicity data for this compound?

While no ecotoxicological data is available, a tiered assessment strategy is recommended:

- Read-Across Analysis : Use data from structurally similar alkenes (e.g., 1,3-pentadiene) to estimate biodegradability and aquatic toxicity .

- In Silico Modeling : Tools like EPI Suite predict persistence (P) and bioaccumulation (B) scores based on logP and molecular weight .

Q. How should contradictory spectral data (e.g., NMR shifts) in literature be resolved?

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (solvent, temperature, concentration) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm carbon-proton correlations .

- Collaborative Validation : Cross-reference data with public databases (e.g., EPA DSSTox) or independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.